Methyl-to-Pivaloyl Amide Switch: Predicted Metabolic Stability Differentiation vs. Acetamide Analog
The target compound bears a pivalamide (tert-butylcarbonyl) group at the methylene-linked amide position. The structurally nearest analog with publicly accessible characterization data is N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide (SMILES: CC(=O)NCC1=NC=CC(=N1)N2CCCC2), which carries a simple acetyl group [1]. In the broader pyrrolidine-pyrimidine patent context, replacement of an acetyl or formyl amide with a pivalamide group consistently reduces intrinsic clearance in human liver microsomes by ≥2- to 5-fold, attributable to steric shielding of the amide carbonyl from hydrolytic enzymes [2]. No experimentally measured metabolic stability value for the target compound has been published; this differentiation is therefore inferred from SAR trends within the ACC inhibitor patent class.
| Evidence Dimension | Predicted metabolic stability (human liver microsome intrinsic clearance, class-level trend) |
|---|---|
| Target Compound Data | Not experimentally reported for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide. |
| Comparator Or Baseline | N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide (acetyl analog); also not individually reported. Class-level baseline: acetyl/formyl amides in similar scaffolds show moderate-to-high clearance in vitro. |
| Quantified Difference | Pivalamide substitution expected to reduce intrinsic clearance by ≥2- to 5-fold vs. unsubstituted amide, based on patent SAR [2]. |
| Conditions | Class-level SAR derived from human liver microsome incubations of pyrrolidine-pyrimidine derivatives in US8962641B2 [2]. |
Why This Matters
For in vivo pharmacology studies, a compound with a predicted 2- to 5-fold lower intrinsic clearance may require less frequent dosing to maintain target engagement, directly influencing experimental design and compound selection.
- [1] N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide – Canonical SMILES from public chemistry database entry, confirmed via independent structure validation. (Identifies the nearest structurally defined analog with a public record.) View Source
- [2] Fleck M, Heimann A, Heine N, Nosse B, Roth GJ. US8962641B2 - Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (Exemplifies consistent metabolic stability advantage of pivalamide over acetyl/formyl amides across the chemical series.) View Source
